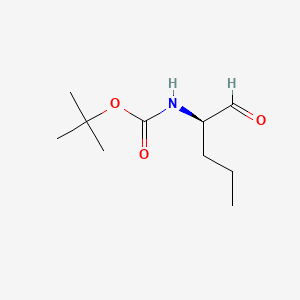
(R)-tert-Butyl (1-oxopentan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[®-1-Formylbutyl]carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[®-1-Formylbutyl]carbamic acid tert-butyl ester typically involves the reaction of a primary amine with a formylating agent followed by the introduction of a tert-butyl ester group. One common method involves the use of tert-butyl chloroformate as the esterifying agent. The reaction is usually carried out in an inert solvent such as dichloromethane, under mild conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[®-1-Formylbutyl]carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Chemistry: In chemistry, N-[®-1-Formylbutyl]carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to form stable carbamate esters makes it useful in probing enzyme mechanisms and inhibitor design .
Medicine: In medicine, derivatives of this compound may have potential as therapeutic agents. Carbamates are known for their pharmacological activities, including as inhibitors of enzymes like acetylcholinesterase, which is relevant in the treatment of diseases such as Alzheimer’s .
Industry: Industrially, this compound can be used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-[®-1-Formylbutyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The tert-butyl ester group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Carbamic acid: A simpler analog with a basic carbamate structure.
Methyl carbamate: Another ester of carbamic acid, often used in similar applications.
tert-Butyl carbamate: Similar in structure but lacks the formyl group, affecting its reactivity and applications.
Uniqueness: N-[®-1-Formylbutyl]carbamic acid tert-butyl ester is unique due to the presence of both a formyl group and a tert-butyl ester group. This combination provides distinct chemical properties, such as increased stability and specific reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
171560-22-8 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.266 |
IUPAC Name |
tert-butyl N-[(2R)-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,13)/t8-/m1/s1 |
InChI Key |
POQXUDBUMCSVHF-MRVPVSSYSA-N |
SMILES |
CCCC(C=O)NC(=O)OC(C)(C)C |
Synonyms |
Carbamic acid, (1-formylbutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



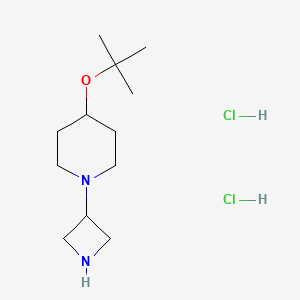
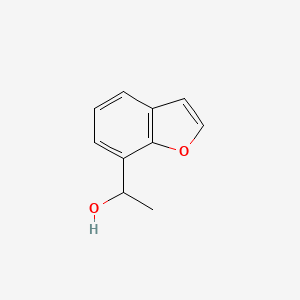
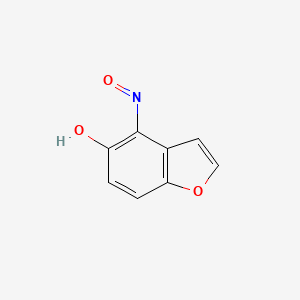
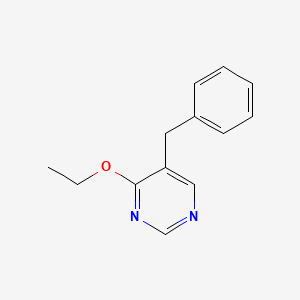
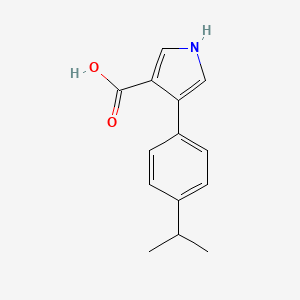
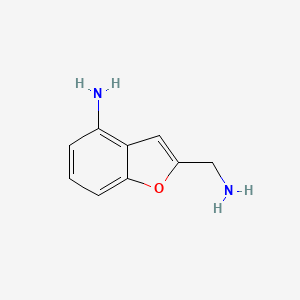
![4-Pyrimidinecarboxamide,2-azido-n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-](/img/structure/B574425.png)
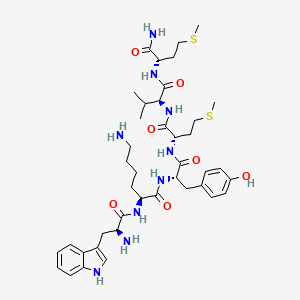
![5'-o-(4,4-Dimethoxytrityl)-N-[[4-(tert-butyl)phenoxy]acetyl]-2'-o-methylcytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B574430.png)
